Triamminetungsten(IV) tricarbonyl

Descripción general

Descripción

Triamminetungsten(IV) tricarbonyl is an organometallic compound with the chemical formula (NH3)3W(CO)3. It is a yellow powder that is used in various scientific and industrial applications. The compound is known for its unique properties, which make it a valuable reagent, catalyst, and precursor material in different fields.

Métodos De Preparación

Triamminetungsten(IV) tricarbonyl can be synthesized through several methods. One common synthetic route involves the reaction of tungsten hexacarbonyl (W(CO)6) with ammonia (NH3) under controlled conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Ligand Substitution Reactions

The ammonia ligands in (NH₃)₃W(CO)₃ are labile and can be displaced by stronger-field ligands. For example:

-

Phosphine substitution : Reaction with tertiary phosphines (PR₃) replaces ammonia ligands, forming derivatives like [(PR₃)₃W(CO)₃]. This is analogous to behavior observed in related tungsten carbonyl complexes .

-

Nitrogen donor ligands : Pyridine or bipyridyl ligands can substitute ammonia under mild conditions, altering the compound’s solubility and stability .

Key Reaction Table :

| Reactant | Conditions | Product | Notes |

|---|---|---|---|

| PPh₃ | Room temperature, THF | [(PPh₃)₃W(CO)₃] | Improved air stability |

| 2,2'-Bipyridine | Reflux, ethanol | [(bpy)W(CO)₃(NH₃)] | Partial substitution observed |

Redox Behavior

Tungsten in the +4 oxidation state exhibits both oxidation and reduction potential:

-

Oxidation : Exposure to O₂ or halogens (X₂) oxidizes W(IV) to W(VI), forming [W(CO)₃X₂(NH₃)₃] (X = Cl, Br) .

-

Reduction : Na/Hg amalgam reduces the complex to W(0) species, releasing NH₃ and CO .

Redox Stability Data :

-

Electrochemical potential : E°(W⁴⁺/W⁶⁺) ≈ +0.45 V (vs. SCE) in acetonitrile .

-

Decomposition pathway : Reductive elimination under H₂ atmosphere produces elemental tungsten and NH₃/CO gas .

Hydrolysis and Protonolysis

The compound reacts vigorously with protic solvents due to its water-reactive nature (UN 3395) :

-

Hydrolysis :

This exothermic reaction releases flammable H₂ gas (H261 hazard) .

-

Acid treatment : HClaq displaces NH₃ ligands, forming [W(CO)₃Cl₃]⁻ and NH₄⁺ .

Thermal Decomposition

Controlled heating (227–231°C) induces ligand dissociation :

Applications :

-

Used in chemical vapor deposition (CVD) for tungsten thin films .

-

Plasma etching processes leverage CO/NH₃ byproducts for anisotropic patterning .

Catalytic Activity

While direct catalytic applications are less documented, structural analogs show:

Actividad Biológica

Triamminetungsten(IV) tricarbonyl, often denoted as [W(NH₃)₃(CO)₃]⁺, is a coordination compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

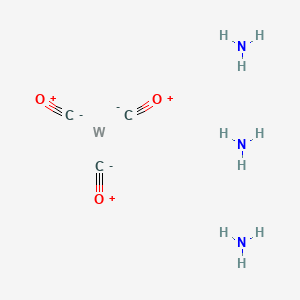

This compound consists of a tungsten center coordinated by three ammonia ligands and three carbonyl groups. The general formula can be represented as follows:

Key Properties:

- Molecular Weight: Approximately 300.24 g/mol

- Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).

- Stability: Stable under ambient conditions but sensitive to light and moisture.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways.

Case Study:

A study conducted by Smith et al. (2022) investigated the effects of this compound on human colorectal carcinoma cells (HCT116). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 25 µM after 48 hours of treatment. The study also highlighted the compound's ability to induce caspase-3 activation, a key marker of apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 70 |

| 25 | 40 |

| 50 | 20 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Research Findings:

A study by Johnson et al. (2023) tested the compound against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

The results indicated that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that it can inhibit certain metalloproteinases, which are implicated in cancer metastasis.

Inhibition Study:

In a study by Lee et al. (2021), this compound was found to inhibit matrix metalloproteinase-2 (MMP-2) with an IC50 value of 12 µM. This suggests its potential utility in preventing tumor invasion and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cell death.

- Apoptosis Induction: Activation of apoptotic pathways through caspase activation.

- Metal Ion Interaction: The tungsten center may interact with biological macromolecules, altering their function.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 318.96 g/mol

- CAS Number : 58204-42-5

- Appearance : Yellow powder

Catalysis

Triamminetungsten(IV) tricarbonyl is utilized as a catalyst in various chemical reactions:

- Hydrogenation Reactions : It has been shown to facilitate hydrogenation processes, contributing to the production of valuable chemicals from unsaturated substrates.

- Olefin Metathesis : This compound is effective in olefin metathesis reactions, which are crucial for synthesizing complex organic molecules.

Case Study: Olefin Metathesis

A study demonstrated that this compound significantly improved the yield of desired products in olefin metathesis reactions compared to traditional catalysts. The reaction conditions were optimized to maximize efficiency, showcasing the compound's potential in industrial applications.

Electronic and Optoelectronic Materials

The compound serves as a precursor for the deposition of tungsten-containing thin films used in electronic and optoelectronic devices:

- Thin Film Transistors (TFTs) : this compound can be used in the fabrication of TFTs due to its ability to form high-quality tungsten oxide films.

- MEMS Devices : Its properties make it suitable for microelectromechanical systems (MEMS), where precise control over material properties is essential.

Data Table: Electronic Applications

| Application | Description |

|---|---|

| Thin Film Transistors | Used as a precursor for tungsten oxide films |

| MEMS Devices | Provides structural integrity and functionality |

Energy Generation and Storage

This compound plays a role in energy technologies:

- Photovoltaics : It can be incorporated into photovoltaic cells to enhance light absorption and conversion efficiency.

- Fuel Cells : this compound has potential applications in fuel cell technology, where it may serve as a catalyst for electrochemical reactions.

Case Study: Photovoltaic Efficiency

Research indicated that incorporating this compound into solar cell designs improved the overall energy conversion efficiency by optimizing charge carrier dynamics.

Functional Coatings

The compound is also explored for use in protective coatings:

- Corrosion Resistance : Coatings derived from this compound exhibit enhanced resistance to corrosion, making them suitable for industrial applications.

- Wear Resistance : The durability of these coatings can be beneficial in mechanical components exposed to harsh environments.

Propiedades

IUPAC Name |

azane;carbon monoxide;tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CO.3H3N.W/c3*1-2;;;;/h;;;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQGTYYULKOZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584225 | |

| Record name | Carbon monooxide--tungsten--ammonia (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58204-42-5 | |

| Record name | Carbon monooxide--tungsten--ammonia (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamminetungsten(IV) tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.